

An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxy-6-iodopyridine-3-carboxylic acid

Cat. No.: B1317664

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular characteristics of **5-Hydroxy-6-iodopyridine-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its fundamental properties and provides a framework for its synthesis, analysis, and potential biological investigation based on established principles for related pyridine carboxylic acid derivatives.

Core Molecular Data

The fundamental molecular properties of **5-Hydroxy-6-iodopyridine-3-carboxylic acid** have been established. These quantitative data are summarized in the table below for clarity and quick reference.

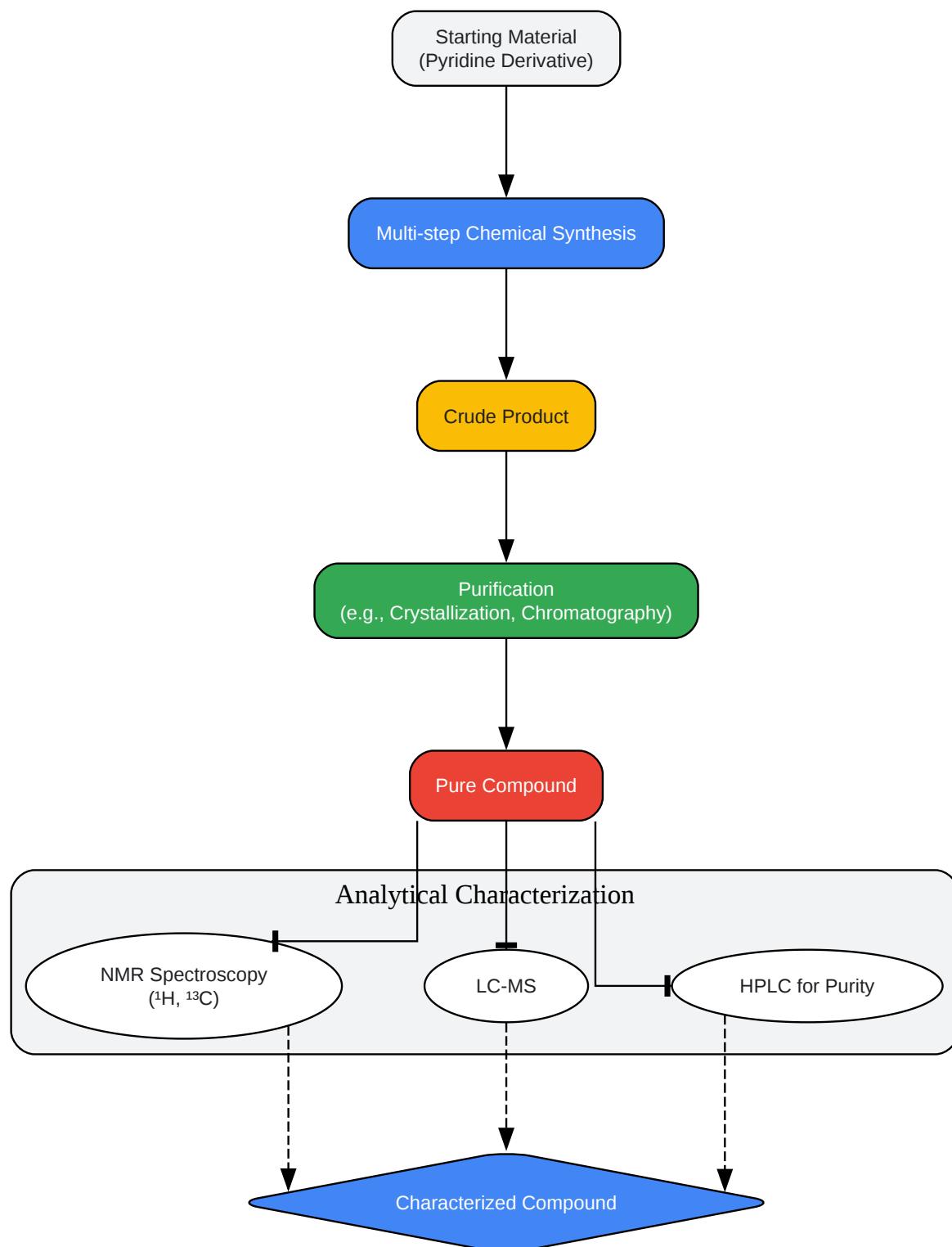
Parameter	Value
Chemical Formula	C ₆ H ₄ INO ₃ [1]
Molecular Weight	265.01 g/mol [2]
Exact Mass	264.92359 u
CAS Number	59288-39-0 [1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of **5-Hydroxy-6-iodopyridine-3-carboxylic acid** are not readily available in the surveyed scientific literature. However, based on the general chemistry of pyridine carboxylic acids, the following methodologies represent standard approaches that would be employed for its synthesis and characterization.

Synthesis Approach:

The synthesis of substituted pyridine carboxylic acids often involves multi-step processes. A plausible synthetic route for **5-Hydroxy-6-iodopyridine-3-carboxylic acid** could start from a more readily available pyridine derivative, followed by sequential introduction of the hydroxyl, iodo, and carboxylic acid functionalities. The final steps might involve the hydrolysis of an ester precursor to yield the carboxylic acid.


Analytical Characterization:

For characterization and purity assessment, a combination of spectroscopic and chromatographic techniques would be essential. Chemical suppliers of this compound indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure by identifying the number and connectivity of hydrogen and carbon atoms.
- Mass Spectrometry (MS): Coupled with a chromatographic method like Liquid Chromatography (LC-MS), this would confirm the molecular weight and provide fragmentation patterns that further support the structure.
- High-Performance Liquid Chromatography (HPLC): This technique would be employed to determine the purity of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel compound such as **5-Hydroxy-6-iodopyridine-3-carboxylic acid**.

[Click to download full resolution via product page](#)

General workflow for synthesis and characterization.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving **5-Hydroxy-6-iodopyridine-3-carboxylic acid** have been documented, the broader class of pyridine carboxylic acid isomers are known to possess diverse biological activities and are scaffolds for many approved drugs.^[4] These compounds are recognized for their potential as enzyme inhibitors.^[4]

The structural features of pyridine carboxylic acids, such as the electron-deficient aromatic ring and the carboxylic group, enable interactions with biological targets through mechanisms like π - π stacking, hydrogen bonding, and metal ion coordination.^[5] This makes them versatile scaffolds in medicinal chemistry for targeting a range of conditions, including infections, inflammation, and cancer.^[5]

Given its structure as a hydroxy-carboxylic acid, this compound could potentially interact with hydroxy-carboxylic acid (HCA) receptors, which are involved in metabolic regulation.^[6] Further research would be required to determine if it acts as a ligand for these or other receptors. The general approach to identifying the biological activity would involve screening against various cellular targets and pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IDO- | 59288-39-0 [chemicalbook.com]
- 3. 59288-39-0|5-Hydroxy-6-iodopyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317664#5-hydroxy-6-iodopyridine-3-carboxylic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com